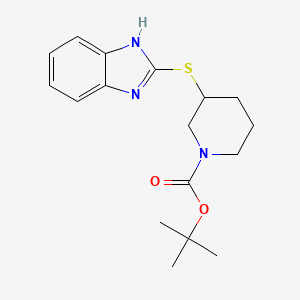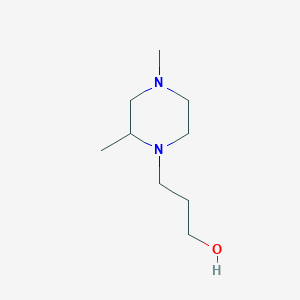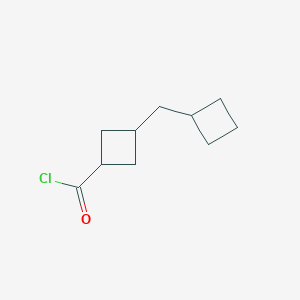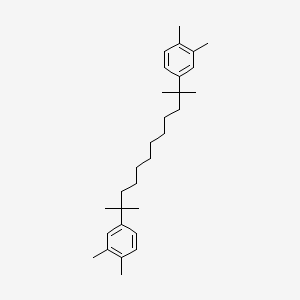
3-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring through a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core . The sulfanyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the piperidine ring and the tert-butyl ester group under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
3-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with similar structural features.
(1H-Benzo[d]imidazol-2-yl)phenylmethanone: Shares the benzimidazole core but differs in the attached functional groups.
Uniqueness
3-(1H-Benzoimidazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the benzimidazole ring, piperidine ring, and tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C17H23N3O2S |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
tert-butyl 3-(1H-benzimidazol-2-ylsulfanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-10-6-7-12(11-20)23-15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19) |
InChIキー |
POCKBUGCUZVMHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)




![4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)
![2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile](/img/structure/B13967260.png)

![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)


![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)


